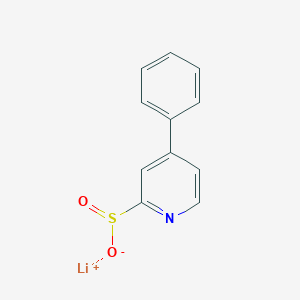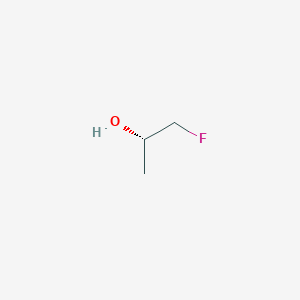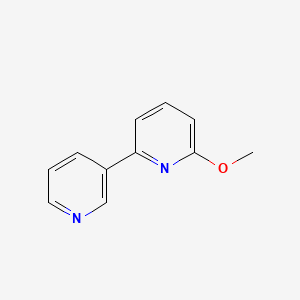
N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea
描述
N-(4-Bromo-3-methylphenyl)-N,N-dimethylurea, also known as 4-Bromo-3-methylphenyl-dimethylurea (BMPDU), is an organic compound belonging to the class of ureas. It is a white, odorless crystalline solid with a melting point of 112-115°C and a boiling point of 233°C. BMPDU is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new laboratory experiments.
作用机制
The mechanism of action of BMPDU is not fully understood. However, it is believed that it may act as a competitive inhibitor of some protein kinases, such as protein kinase A and protein kinase C. It may also act as a regulator of gene expression by binding to specific DNA sequences.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPDU are not fully understood. However, it has been shown to inhibit protein kinases, regulate gene expression, and modulate the activity of enzymes involved in signal transduction pathways. It has also been shown to reduce inflammation, inhibit the growth of cancer cells, and increase the production of nitric oxide.
实验室实验的优点和局限性
The use of BMPDU in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. It is not very stable and can degrade over time, and it can be toxic if not handled properly.
未来方向
There are several potential future directions for BMPDU research. It could be used in the development of new pharmaceuticals, particularly those targeting protein kinases and gene expression. It could also be used to study the biochemical and physiological effects of other compounds, such as natural products and synthetic drugs. Additionally, it could be used to develop new laboratory experiments, such as those aimed at understanding the mechanism of action of various compounds. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
科学研究应用
BMPDU has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents. It has also been used in the study of biochemical and physiological effects, such as the inhibition of protein kinases and the regulation of gene expression. BMPDU has also been used in the development of new laboratory experiments, such as the study of enzyme kinetics.
属性
IUPAC Name |
3-(4-bromo-3-methylphenyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-6-8(4-5-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNJKOXQBKJDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536200 | |
| Record name | N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28170-76-5 | |
| Record name | N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)



![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)
![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)



![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)



